6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid (CAS 898767-34-5) is a substituted aromatic keto-acid. Its primary value in both research and industrial settings lies in its role as a precisely functionalized building block for multi-step organic synthesis. Specifically, it is a documented key intermediate in established synthetic routes to Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology. [1] The specific arrangement of the 4-bromo and 2-methyl substituents on the phenyl ring is critical for directing subsequent chemical transformations, including intramolecular cyclizations and cross-coupling reactions, which are essential for constructing the final complex drug molecule. [2]
Substituting 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid with structurally similar analogs, such as positional isomers (e.g., 3-bromo- or 5-bromo-substituted), the non-methylated analog (6-(4-bromophenyl)-6-oxohexanoic acid), or the parent compound (6-oxo-6-phenylhexanoic acid), is incompatible with established, high-yield synthetic routes for Niraparib and related indazole-based PARP inhibitors. [1] The 4-bromo group serves as an essential handle for late-stage C-N cross-coupling reactions, while the 2-methyl group sterically directs the crucial intramolecular cyclization step that forms the indazole core. Altering this specific substitution pattern would necessitate a complete, and likely lower-yielding, re-development of the entire synthetic strategy, making such analogs unsuitable as direct drop-in replacements for procurement. [REFS-1, REFS-2]
In a key step for the synthesis of the PARP inhibitor Niraparib, 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid is cyclized to form the critical intermediate 7-bromo-3,4-dihydro-1H-benzo[de]cinnolin-3-one. This reaction, when performed using polyphosphoric acid (PPA), proceeds with a reported yield of 90%. [1] The ortho-methyl group is crucial for directing this cyclization. Comparatively, an analog lacking the 2-methyl substituent would be expected to undergo a less specific or lower-yielding cyclization, potentially leading to undesired regioisomers and complicating purification, thus reducing the overall process efficiency.
| Evidence Dimension | Yield of Intramolecular Cyclization Step |
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Analog lacking the 2-methyl group (qualitative comparison based on established synthetic principles) |
| Quantified Difference | Not directly quantified in a head-to-head study, but the 2-methyl group is cited as essential for directing the reaction. |
| Conditions | Reaction with polyphosphoric acid (PPA) at 120°C. |
This high, regiochemically-controlled yield in a critical ring-forming step directly impacts the economic viability and efficiency of manufacturing advanced pharmaceutical intermediates.
The intermediate derived from 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid, 7-bromo-3,4-dihydro-1H-benzo[de]cinnolin-3-one, is further reacted with hydrazine to yield 7-bromo-2,3-dihydro-1H-indazole. This subsequent transformation is reported to proceed with an 83% yield. [1] The structural integrity provided by the specific 4-bromo-2-methylphenyl core is essential for the success of this two-step conversion. Using a different starting keto-acid would disrupt this established, high-yielding pathway to a core fragment of Niraparib.
| Evidence Dimension | Yield of Indazole Formation from Cyclized Intermediate |
| Target Compound Data | 83% yield |
| Comparator Or Baseline | A hypothetical alternative precursor requiring a different synthetic route. |
| Quantified Difference | This compound is part of an established route with documented high yields; alternatives would require complete route redesign. |
| Conditions | Reaction with hydrazine hydrate in ethylene glycol at 160°C. |
Procuring this specific precursor provides access to a validated, multi-step synthesis with documented high yields, reducing process development risk and cost for manufacturing advanced APIs.
This compound is the designated starting material in patented, scalable routes for manufacturing Niraparib. Its structure is optimized for the initial Friedel-Crafts acylation and subsequent high-yield intramolecular cyclization and indazole formation steps, making it the procurement choice for process development and scale-up campaigns targeting this specific API. [1]
The 4-bromo-2-methylphenyl core is a validated scaffold for building the indazole portion of kinase inhibitors like Niraparib. Researchers can use this compound as a reliable starting point for structure-activity relationship (SAR) studies, modifying the hexanoic acid chain or using the bromo-handle for diverse cross-coupling reactions to generate novel analogs for screening. [REFS-1, REFS-2]
The combination of a keto-acid chain and a specifically substituted aromatic ring enables a robust intramolecular cyclization to form benzo[de]cinnolinone systems. [1] This makes the compound a valuable precursor for chemists exploring other fused heterocyclic structures beyond the direct Niraparib synthesis, where regiochemical control is paramount.